molecular formula C21H21N5O2S2 B2658315 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 1226454-18-7

2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2658315
CAS No.: 1226454-18-7
M. Wt: 439.55
InChI Key: ZUSBVCWGUBCRJD-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a 1,3,4-thiadiazole core substituted with a furan-2-yl group at position 5 and a piperidin-1-yl moiety at position 4. The acetamide linker connects the piperidine-thiadiazole fragment to a 6-methylbenzo[d]thiazol-2-yl group. The synthesis likely involves multi-step reactions, such as cyclocondensation for the thiadiazole ring, nucleophilic substitution for piperidine incorporation, and amide coupling for the benzo[d]thiazole attachment .

Properties

IUPAC Name

2-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S2/c1-13-4-5-15-17(11-13)29-21(22-15)23-18(27)12-26-8-6-14(7-9-26)19-24-25-20(30-19)16-3-2-10-28-16/h2-5,10-11,14H,6-9,12H2,1H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSBVCWGUBCRJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCC(CC3)C4=NN=C(S4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, highlighting its antifungal, anticancer, and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with thiadiazole and piperidine moieties. The process can be achieved through various methods such as microwave-assisted synthesis which enhances yield and reduces reaction time.

Antifungal Activity

Research indicates that thiadiazole derivatives exhibit significant antifungal properties. In particular, compounds similar to the one in focus have shown effectiveness against various fungal strains. For instance:

  • Fungicidal activity : Compounds derived from 1,3,4-thiadiazole have demonstrated potent activity against Phytophthora infestans, a notorious plant pathogen. Studies suggest that these compounds may disrupt cell wall synthesis and nutrient transport in fungal cells .
CompoundActivity AgainstMIC (μg/mL)
I18P. infestans32
I20A. niger42

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various assays:

  • Cytotoxicity : Compounds similar to the target structure have shown IC50 values ranging from 1.51 to 7.70 μM against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). This suggests a promising avenue for development as an anticancer drug .
Cell LineIC50 (μM)
MCF-75.0
HepG26.5

The mechanisms by which these compounds exert their biological effects include:

  • Induction of Apoptosis : Studies have shown that treatment with thiadiazole derivatives can lead to increased levels of pro-apoptotic factors such as Bax and caspase activation in cancer cells .

Antimicrobial Activity

In addition to antifungal and anticancer properties, the compound also exhibits significant antimicrobial activity:

  • Bacterial Inhibition : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives have been reported to inhibit Staphylococcus aureus and Escherichia coli with varying degrees of effectiveness .

Case Studies

  • Fungicidal Evaluation : A study evaluated the fungicidal activity of several thiadiazole derivatives against A. niger and C. albicans. The results indicated that certain derivatives exhibited higher inhibition rates than traditional antifungals like fluconazole .
  • Cytotoxicity in Cancer Models : Another study focused on the cytotoxic effects of similar compounds on human leukemia cells, demonstrating significant reductions in cell viability after treatment with these derivatives .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide typically involves the cyclization of appropriate hydrazones and acyl derivatives. Techniques such as microwave irradiation have been employed to enhance yields and reduce reaction times in synthesizing related thiadiazole derivatives . The structural characterization is usually confirmed using techniques like NMR spectroscopy and mass spectrometry.

Antimicrobial Properties

Research has shown that 1,3,4-thiadiazoles exhibit significant antimicrobial activity. For instance, derivatives containing furan moieties have been synthesized and tested against various fungi and bacteria. In particular, compounds similar to 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide have displayed potent antifungal activity against pathogens like Phytophthora infestans .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. Compounds with similar structures have been evaluated for their cytotoxic effects on various cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). Molecular docking studies suggest these compounds may inhibit key enzymes involved in cancer cell proliferation .

Case Study 1: Antifungal Activity

A study synthesized a series of 1,3,4-thiadiazole derivatives and evaluated their antifungal activity against P. infestans. The lead compound exhibited significant inhibition of fungal growth and was suggested to disrupt cell wall synthesis based on morphological studies using SEM and TEM .

Case Study 2: Anticancer Activity

Another investigation focused on the synthesis of novel thiadiazole derivatives that were tested against human cancer cell lines. The results indicated that certain compounds had IC50 values comparable to standard chemotherapeutic agents like cisplatin. Molecular docking analyses revealed strong binding affinities to dihydrofolate reductase (DHFR), suggesting a mechanism for their anticancer effects .

Data Tables

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value
Compound I18AntifungalP. infestans5 µg/mL
Compound IIAnticancerHepG210 µM
Compound IIIAnticancerA5498 µM

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Findings

Structural Diversity :

  • The target compound’s furan-thiadiazole-piperidine scaffold distinguishes it from analogues like 9a–9e (triazole-benzimidazole-thiazole) and N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (thiazole-benzamide) .
  • The piperidine linkage in the target compound contrasts with the piperazine in ’s analogue, which may alter pharmacokinetics due to differences in basicity and conformational flexibility .

The 6-methylbenzo[d]thiazole group in the target compound mirrors structural motifs in ’s PFOR inhibitor, implying possible antimicrobial or antiparasitic activity .

Synthetic Approaches :

  • The target compound likely shares synthetic strategies with ’s derivatives, such as thiadiazole ring formation followed by amide coupling .
  • Unlike ’s compounds, which use click chemistry for triazole rings, the target compound avoids this step, simplifying synthesis but reducing structural complexity .

Structure-Activity Relationships (SAR): Substitution at the thiadiazole 5-position (furan in the target vs. The benzo[d]thiazole moiety may enhance lipophilicity compared to benzamide derivatives (), improving membrane permeability .

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The compound is synthesized via multi-step reactions involving heterocyclic core assembly and functionalization. Key steps include:

  • Thiadiazole formation : Cyclization of thiosemicarbazides with carboxylic acid derivatives under acidic conditions (e.g., H2SO4 or POCl3) .
  • Piperidine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperidine moiety .
  • Acetamide linkage : Reaction of activated carboxylic acids (e.g., chloroacetyl chloride) with amine-functionalized benzothiazole derivatives in the presence of triethylamine as a catalyst . Characterization involves melting point analysis , FT-IR (to confirm functional groups), and NMR (to verify regiochemistry and purity) .

Q. How is purity validated for this compound?

Purity is assessed via:

  • HPLC : Using a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (gradient elution) .
  • Elemental analysis : Experimental C/H/N/S values must match theoretical calculations within ±0.4% .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak .

Q. What preliminary biological screening methods are recommended?

  • Antimicrobial assays : Broth microdilution (MIC determination) against Staphylococcus aureus and Candida albicans .
  • Enzyme inhibition studies : Use fluorescence-based assays for kinases or proteases, with IC50 calculations .

Advanced Research Questions

Q. How can computational modeling optimize reaction yields?

  • Quantum chemical calculations : Employ DFT (e.g., B3LYP/6-31G*) to predict transition states and intermediates for key steps like thiadiazole cyclization .
  • Reaction path screening : Use software like GRRM to identify low-energy pathways and reduce trial-and-error experimentation .
  • Solvent/catalyst optimization : Machine learning models (e.g., Random Forest) analyze datasets from analogous reactions to recommend conditions (e.g., DMF vs. THF, K2CO3 vs. Et3N) .

Q. How to resolve contradictions in pharmacological data (e.g., conflicting IC50 values)?

  • Dose-response validation : Repeat assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Structural analogs : Compare activity trends using derivatives with systematic substitutions (e.g., halogen vs. methyl groups on the benzothiazole ring) .
  • Molecular docking : AutoDock Vina or Schrödinger Suite identifies binding pose discrepancies (e.g., furan-thiadiazole orientation in enzyme active sites) .

Q. What strategies improve metabolic stability without compromising activity?

  • Isosteric replacement : Substitute the furan ring with bioisosteres like thiophene or pyridine to reduce oxidative metabolism .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) on the acetamide nitrogen .
  • Microsomal stability assays : Use liver microsomes (human/rat) with LC-MS quantification of parent compound degradation .

Q. How to scale up synthesis while maintaining regioselectivity?

  • Flow chemistry : Continuous reactors with immobilized catalysts (e.g., Pd/C for Suzuki couplings) minimize side reactions .
  • In-line monitoring : PAT tools (e.g., ReactIR) track intermediate formation in real time .
  • Design of Experiments (DoE) : Response surface methodology optimizes parameters (temperature, stoichiometry) for >90% yield .

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